Home > Products > Screening Compounds P109014 > N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide - 1172732-64-7

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

Catalog Number: EVT-2793682
CAS Number: 1172732-64-7
Molecular Formula: C17H14ClN5O2S
Molecular Weight: 387.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{(1-S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophene carboxamide

Compound Description: This compound is an improved AKT inhibitor. [] AKT inhibitors are often used in cancer treatment due to their ability to block the AKT signaling pathway, which plays a critical role in cell growth and survival.

Relevance: Although this compound and N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide share a similar carboxamide core structure and both contain a halogenated aromatic ring, they belong to different chemical classes. The presence of the 4-chloro-1-methyl-1H-pyrazol-5-yl group in this compound and the 1H-pyrazol-1-yl group in N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide highlights a structural similarity involving the pyrazole moiety, suggesting they may have been explored in research related to similar biological targets.

3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

Compound Description: This compound, TP0439150, is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] GlyT1 inhibitors are being investigated for their potential in treating schizophrenia and other neurological disorders by increasing the levels of glycine, an important neurotransmitter, in the brain.

Relevance: This compound and N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide share several key structural features. Both possess a carboxamide core, a halogenated aromatic ring, and, importantly, a pyrazole ring, albeit with different substituents and positions. The structural similarities suggest they might have been investigated in research exploring similar biological activities, possibly related to their interaction with specific receptors or enzymes.

1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

Compound Description: This compound, designated 7n, acts as a potent and orally available GlyT1 inhibitor with a promising pharmacokinetic profile and the ability to increase cerebrospinal fluid glycine concentrations in rats. [] It is considered a structurally diverse backup compound to TP0439150.

Relevance: While this compound and N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide belong to different chemical classes, they both feature a carboxamide core structure. The presence of a nitrogen-containing heterocycle in both compounds (imidazole in 7n and pyrazole in N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide) suggests a possible connection in their biological activity, as these rings are common pharmacophores often found in compounds targeting similar biological targets.

N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (1)

Compound Description: This compound, identified as 1, served as a high-throughput screening hit and starting point for developing selective orexin 2 receptor antagonists (2-SORA). [] 2-SORAs like seltorexant are under clinical development for treating insomnia and conditions like depression.

Relevance: This compound and N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide share a carboxamide core and both incorporate a pyrazole ring in their structures. This structural similarity highlights the potential of pyrazole-containing compounds for interacting with G protein-coupled receptors, like the orexin 2 receptor. It suggests that N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide may have also been explored in research related to neurological targets due to the presence of the pyrazole moiety.

N-(1-(2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (43)

Compound Description: This compound, designated 43, emerged as a potent, brain-penetrating, and orally active 2-SORA with demonstrated efficacy in a rat sleep model comparable to seltorexant (15). [] This compound represents a successful outcome of the structure-activity relationship (SAR) optimization process initiated from compound 1.

Relevance: Although this compound and N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide belong to different chemical classes, they both feature a carboxamide core structure and prominently incorporate a pyrazole ring. The shared pyrazole ring emphasizes the importance of this moiety in the development of 2-SORA compounds, suggesting that N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide might have also been explored in drug discovery efforts targeting the orexin system.

6-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrazine-2-carboxamide (AZD9819)

Compound Description: This compound, AZD9819, is a human neutrophil elastase inhibitor. [] Neutrophil elastase inhibitors are being investigated for their potential in treating various inflammatory diseases, including chronic obstructive pulmonary disease and cystic fibrosis.

Relevance: This compound and N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide share the presence of a pyrazole ring, albeit with different substitutions. The pyrazole ring is a common feature in medicinal chemistry, and its presence in both compounds suggests they may have been explored in research targeting similar enzymatic pathways or disease mechanisms. Furthermore, both compounds incorporate a carboxamide group, highlighting the role of this functional group in potentially mediating interactions with biological targets.

2-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-5-(N-ethylacetamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide

Compound Description: This compound is an unexpected oxidation product of AZD9819, formed through a lipid peroxide–mediated epoxidation followed by rearrangement. [, ] Its formation highlights the potential metabolic instability of AZD9819 in biological systems.

Relevance: This compound and N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide share the presence of a pyrazole ring, albeit with different substitutions. The fact that this compound is a metabolite of AZD9819, a drug candidate containing a pyrazole ring, further suggests that N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide might have been designed or studied in the context of drug metabolism and potential metabolic pathways. ,

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144258)

Compound Description: This compound, known as SR144258, is a diarylpyrazole antagonist of the CB2 cannabinoid receptor. [] It acts as an inverse agonist in both adenylyl cyclase inhibition and arrestin recruitment assays.

Relevance: This compound and N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide both feature a pyrazole ring substituted with a halogenated aromatic ring and a carboxamide group. This structural similarity suggests that N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide might also have been explored in research related to the cannabinoid system, especially considering the importance of pyrazole-containing compounds in modulating cannabinoid receptors.

N-piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: This compound, SR141716A, is a known cannabinoid antagonist that displays selectivity for the CB1 receptor. [] It served as a reference compound for evaluating the binding affinity and selectivity of NESS 0327, a novel putative antagonist of the CB1 receptor.

Relevance: SR141716A shares significant structural features with N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide. Both compounds contain a pyrazole ring substituted with a halogenated aromatic ring and a carboxamide group. This close structural resemblance suggests that N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide might have been designed or studied in a similar context as SR141716A, potentially as a modulator of the cannabinoid system, particularly the CB1 receptor.

N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide] (NESS 0327)

Compound Description: NESS 0327 is a novel cannabinoid antagonist with high selectivity for the CB1 receptor. [] It exhibited stronger selectivity for the CB1 receptor compared with SR141716A and demonstrated antagonist activity against WIN 55,212-2 in both in vitro and in vivo models.

Relevance: NESS 0327, despite being a more complex structure, shares the core structural features of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide. Both compounds contain a pyrazole ring substituted with a halogenated aromatic ring and a carboxamide group. The shared structural motifs and their involvement in cannabinoid receptor modulation suggest that N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide might have been investigated in similar pharmacological studies, potentially exploring its effects on the cannabinoid system and its therapeutic potential.

Properties

CAS Number

1172732-64-7

Product Name

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-5-methyl-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide

Molecular Formula

C17H14ClN5O2S

Molecular Weight

387.84

InChI

InChI=1S/C17H14ClN5O2S/c1-11-10-13(21-25-11)16(24)23(9-8-22-7-3-6-19-22)17-20-15-12(18)4-2-5-14(15)26-17/h2-7,10H,8-9H2,1H3

InChI Key

ZZVPRYGYLNUKPG-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.